Bis(dibutylamino)disulfide
Overview
Description
Bis(dibutylamino)disulfide is an organic sulfur compound with the chemical formula
C16H36N2S2
. It is a colorless to pale yellow oily liquid with a strong sulfur odor. This compound is insoluble in water but soluble in organic solvents such as xylene and toluene. It is primarily used in the agricultural sector as a pesticide, fungicide, and defoliant, and also finds applications in adhesives and metal treatment processes .Synthetic Routes and Reaction Conditions:
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Reaction of Dibutylamine with Carbon Disulfide:
Reactants: Dibutylamine and carbon disulfide.
Conditions: The reaction typically occurs at temperatures between 20-30°C.
Process: Dibutylamine reacts with carbon disulfide to form this compound.
-
Reaction of 1,4-Butanediamine with Sulfur:
Reactants: 1,4-Butanediamine and sulfur.
Conditions: This reaction is carried out under controlled conditions to ensure the formation of the desired disulfide compound.
Industrial Production Methods:
- In an industrial setting, this compound is produced by reacting dibutylamine with sulfur dichloride in the presence of a base such as sodium hydroxide. The reaction is exothermic and requires careful control of temperature and reactant addition to ensure safety and product purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced to form dibutylamine and hydrogen sulfide.
Substitution: The compound can participate in substitution reactions with various organic and inorganic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dibutylamine, hydrogen sulfide.
Substitution Products: Various substituted amines and sulfur-containing compounds.
Chemistry:
- This compound is used as an intermediate in the synthesis of other sulfur-containing compounds and as a reagent in organic synthesis.
Biology:
- It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine:
- Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry:
- In agriculture, it is used as a pesticide, fungicide, and defoliant.
- It is also used as an anti-adhesive agent in adhesives and as a treatment agent to prevent metal oxidation .
Mechanism of Action
Bis(dibutylamino)disulfide exerts its effects primarily through its sulfur atoms, which can interact with various biological molecules. The compound can form disulfide bonds with proteins, altering their structure and function. This interaction can inhibit enzyme activity, disrupt cellular processes, and induce oxidative stress. The exact molecular targets and pathways involved are still under investigation, but its ability to modulate redox states and protein function is central to its mechanism of action .
Comparison with Similar Compounds
Dibutylamine: A precursor in the synthesis of bis(dibutylamino)disulfide.
Carbon Disulfide: Another sulfur-containing compound used in similar applications.
Sulfur Dichloride: Used in the industrial production of this compound.
Uniqueness:
- This compound is unique in its dual functionality, combining the properties of both amines and disulfides. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile in various applications, particularly in agriculture and industry .
Properties
IUPAC Name |
N-butyl-N-[(dibutylamino)disulfanyl]butan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJQNXUWYZXFIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SSN(CCCC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563254 | |
Record name | N,N'-Disulfanediylbis(N-butylbutan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67271-09-4 | |
Record name | N,N'-Disulfanediylbis(N-butylbutan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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